Dibromdulcitol

Description

Historical Context of Academic Investigation

Early research on Dibromdulcitol (B13389760) was primarily focused on its chemical characterization and its potential as a cytostatic agent. chemicalbook.com As an alkylating agent, it was identified as a compound of interest for its ability to interfere with cellular processes, a hallmark of many early chemotherapy drugs.

Evolution of Research Focus on this compound

The focus of this compound research evolved significantly from its initial synthesis and characterization to its application in clinical oncology. A substantial body of research on this compound was conducted in Hungary, where it was investigated for its therapeutic potential in various cancers. researchgate.net

The research trajectory of this compound can be summarized through the following key stages:

Preclinical Investigations: Early studies focused on the in vitro and in vivo effects of this compound on cancer cell lines. These investigations established its mechanism of action as an alkylating agent that interacts with DNA and chromosomal proteins.

Clinical Trials in Oncology: Subsequently, this compound was advanced into clinical trials. It was notably used in combination with other chemotherapeutic agents to treat various malignancies.

Pharmacokinetic Studies: A significant area of research has been the study of its pharmacokinetic properties. These studies were crucial in understanding its distribution, metabolism, and excretion, particularly its ability to cross the blood-brain barrier, which made it a candidate for treating brain tumors. ucl.ac.uk

Combination Therapies: Research also explored the efficacy of this compound in combination with other drugs. For instance, it was used in treatment regimens for Hodgkin's disease in children, where it was substituted for nitrogen mustard in the MOPP protocol to create the EOPP regimen. researchgate.net

Contemporary Academic Significance of this compound Studies

In the contemporary research landscape, this compound continues to hold academic significance, albeit in a more specialized context. While it is not a frontline cancer therapy in many parts of the world, it remains a valuable tool in preclinical research, particularly in the study of drug resistance and for specific cancer types.

Recent research continues to reference this compound in the context of treating pediatric brain tumors like medulloblastoma. ucl.ac.ukclinicaltrials.gov Its ability to penetrate the central nervous system makes it a relevant compound for investigating novel treatment strategies for these challenging diseases. Furthermore, studies on the mechanisms of drug resistance in cancer sometimes utilize this compound as a reference compound or as part of investigational models. clinicaltrials.gov

However, a review of major clinical trial registries indicates a lack of recently initiated or ongoing large-scale clinical trials where this compound is the primary investigational agent. nih.gov This suggests that its contemporary role is more pronounced in academic and preclinical settings rather than in late-stage clinical development of new therapies. Its continued, albeit niche, use in certain therapeutic regimens and its value as a research tool underscore its enduring, though evolved, academic significance.

Structure

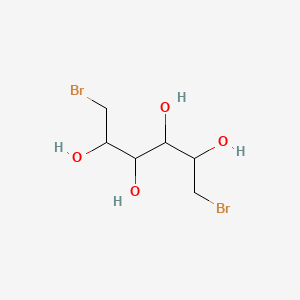

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048158 | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomannitol is a white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

488-41-5, 35827-62-4, 10318-26-0, 688007-15-0 | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC140389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitolactol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mitobronitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitobronitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

349 to 352 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chemical Synthesis and Structural Modifications of Dibromdulcitol

Methodologies for Dibromdulcitol (B13389760) Synthesis

The synthesis of this compound originates from D-galactitol, a readily available achiral alditol. The core chemical challenge is the selective halogenation of the primary hydroxyl groups at the C1 and C6 positions while leaving the four secondary hydroxyl groups at C2, C3, C4, and C5 unreacted. The higher reactivity of primary alcohols compared to secondary alcohols under specific conditions allows for this selective transformation.

Two primary methodological approaches have been established for this synthesis:

Direct Bromination with Hydrogen Bromide (HBr): This is a classical and straightforward method. It involves treating D-galactitol with a concentrated solution of hydrogen bromide, often in a solvent like glacial acetic acid or water. The acidic conditions facilitate the protonation of the primary hydroxyl groups, converting them into good leaving groups (H₂O), which are subsequently displaced by bromide ions via an Sₙ2 mechanism. The selectivity is driven by the reduced steric hindrance at the terminal C1 and C6 positions.

Appel-Type Reaction Conditions: More modern and often milder approaches utilize reagents developed for the conversion of alcohols to alkyl halides. A common system involves triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). In this reaction, the triphenylphosphine and bromine source react to form an intermediate phosphonium (B103445) salt. This species then activates the primary hydroxyl groups of D-galactitol, leading to their substitution by bromide. These methods can offer improved yields and selectivity under less harsh conditions compared to the strong acid method.

Synthetic Pathways and Reaction Conditions

The specific conditions employed during synthesis are critical for achieving high yield and purity of this compound. The reaction parameters for the principal pathways differ significantly.

The synthesis via the hydrogen bromide pathway typically requires forcing conditions. D-galactitol is heated with concentrated aqueous HBr (e.g., 48%) at temperatures ranging from 80-100 °C for several hours. An alternative involves bubbling HBr gas through a solution of D-galactitol in glacial acetic acid. Upon completion, the reaction mixture is cooled, and the crude product often precipitates. Purification is then achieved by neutralization and subsequent recrystallization, commonly from an ethanol-water mixture.

In contrast, the triphenylphosphine-based pathway proceeds under much milder, often anhydrous, conditions. D-galactitol is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reagents, triphenylphosphine and N-bromosuccinimide, are added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The workup involves quenching the reaction and separating the product from the triphenylphosphine oxide byproduct.

The following interactive table summarizes and compares key parameters of these synthetic pathways.

| Parameter | Method 1: Hydrogen Bromide | Method 2: Triphenylphosphine/NBS |

|---|---|---|

| Primary Reagents | D-Galactitol, Hydrogen Bromide (HBr) | D-Galactitol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid or Water | N,N-Dimethylformamide (DMF) or Acetonitrile |

| Temperature | High (80 - 100 °C) | Low to Ambient (0 °C to 25 °C) |

| Reaction Time | Several hours (e.g., 4-8 hours) | Several hours (e.g., 12-24 hours) |

| Key Byproduct | None (excess reagent) | Triphenylphosphine oxide, Succinimide |

| Advantages | Inexpensive reagents, simple procedure | Milder conditions, often higher yields and selectivity |

Preparation of this compound Derivatives and Analogs

This compound serves as a key precursor for the synthesis of important derivatives, primarily through reactions involving its terminal bromine atoms or its remaining secondary hydroxyl groups.

The most significant transformation is its conversion to 1,2:5,6-dianhydrogalactitol . This reaction is an intramolecular double cyclization achieved by treating this compound with a strong base, such as sodium hydroxide (B78521) or sodium methoxide. The mechanism proceeds in two steps:

The base deprotonates the hydroxyl groups at C2 and C5.

The resulting alkoxide ions act as internal nucleophiles, attacking the adjacent carbon atoms (C1 and C6) and displacing the bromide ions in a classic Sₙ2 reaction. This process forms two stable epoxide rings, yielding the diepoxide compound.

Another class of derivatives can be prepared by modifying the secondary hydroxyl groups. For example, esterification can be achieved using acylating or sulfonylating agents. Reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) leads to the formation of mesylate esters. This reaction can be controlled to produce partially or fully substituted analogs, such as 1,6-dibromo-1,6-dideoxy-2,3,4,5-tetra-O-mesyl-D-galactitol . These mesylate groups are excellent leaving groups, enabling further nucleophilic substitution reactions at the secondary positions.

The table below outlines the synthesis of these key derivatives from this compound.

| Starting Material | Key Reagent(s) | Resulting Derivative | Reaction Type |

|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | 1,2:5,6-Dianhydrogalactitol | Intramolecular Williamson Ether Synthesis (Double Epoxidation) |

| This compound | Methanesulfonyl Chloride (MsCl), Pyridine | 1,6-dibromo-1,6-dideoxy-2,3,4,5-tetra-O-mesyl-D-galactitol | Esterification (Sulfonylation) |

Structural Characterization Techniques for Synthesized Compounds

Unambiguous confirmation of the structure of synthesized this compound and its derivatives is accomplished using a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable.

In the ¹H NMR spectrum of this compound, the protons of the two bromomethyl groups (-CH₂Br) at C1 and C6 are diastereotopic and appear as a complex multiplet in the downfield region, typically around 3.5–3.8 ppm. The methine protons (-CHOH-) on the carbon backbone (C2-C5) resonate between 3.9 and 4.2 ppm.

In the ¹³C NMR spectrum, the key identifiers are the signals for the carbon atoms bonded to bromine. C1 and C6 appear significantly upfield, around 35-40 ppm, due to the heavy atom effect of bromine. The hydroxyl-bearing carbons (C2-C5) appear in the typical sugar region of 70–80 ppm.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. For this compound (C₆H₁₂Br₂O₄), the expected monoisotopic mass is 305.9099 Da. A crucial diagnostic feature in the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromines will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum of this compound is characterized by a very strong, broad absorption band in the 3200–3500 cm⁻¹ region, corresponding to the O-H stretching of the secondary alcohol groups. Strong C-O stretching vibrations are observed around 1050–1150 cm⁻¹. The presence of the carbon-bromine bonds is confirmed by C-Br stretching absorptions in the fingerprint region, typically between 500 and 650 cm⁻¹.

X-ray Crystallography: For crystalline solids like this compound, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular connectivity, absolute configuration (stereochemistry), and conformational details such as bond lengths and angles.

The following table summarizes the application of these techniques for the characterization of this compound.

| Analytical Technique | Key Observation for this compound | Information Confirmed |

|---|---|---|

| ¹H NMR | Multiplet at ~3.5-3.8 ppm (4H); Signals at ~3.9-4.2 ppm (4H) | Presence of -CH₂Br and -CHOH- protons; Confirms connectivity |

| ¹³C NMR | Signals at ~35-40 ppm (C1, C6); Signals at ~70-80 ppm (C2-C5) | Presence of C-Br and C-OH bonds; Carbon skeleton |

| Mass Spectrometry (MS) | Molecular ion cluster with 1:2:1 ratio (M, M+2, M+4) | Molecular weight and presence of two bromine atoms |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300 cm⁻¹); C-Br stretch (~550 cm⁻¹) | Presence of hydroxyl and bromomethyl functional groups |

| X-ray Crystallography | Diffraction pattern yielding a 3D structural model | Absolute stereochemistry, bond lengths, and crystal packing |

Absorption and Distribution Studies in Preclinical Models

Cross-Species Pharmacokinetic Profiles

The pharmacokinetic profile of a drug can vary significantly across different animal species. biorxiv.orgnih.gov Understanding these differences is crucial for extrapolating preclinical data to humans. nih.govfda.gov Studies involving various species such as mice, rats, dogs, and monkeys help in selecting the most appropriate animal model for further non-clinical safety and efficacy evaluations. biorxiv.orgfda.gov Factors like gastrointestinal transit time, pH, and first-pass metabolism in the gut can contribute to interspecies variability in oral bioavailability. nih.gov For instance, the oral bioavailability of one compound was found to be 8.3% in monkeys and 85% in dogs, highlighting significant species-dependent absorption. biorxiv.org Similarly, clearance rates can also differ, with one study noting that a significant portion of compounds with high clearance in both rats and mice showed low-to-moderate clearance in dogs and/or monkeys. nih.gov

Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (T1/2) often vary with the size and weight of the animal species. mdpi.com For example, a study on one compound reported a T1/2 of 0.562 hours in mice, 1.03 hours in rats, 1.96 hours in dogs, and 4.04 hours in humans. mdpi.com Such data underscores the importance of multi-species studies to build a comprehensive pharmacokinetic picture.

Table 1: Illustrative Cross-Species Pharmacokinetic Parameters This table is for illustrative purposes and does not represent this compound data.

| Parameter | Mouse | Rat | Dog | Monkey | Human |

|---|---|---|---|---|---|

| Oral Bioavailability (%) | 39 | 33 | 85 | 8.3 | N/A |

| Plasma Clearance (mL/min/kg) | 26 | N/A | 4.1 | N/A | N/A |

| Volume of Distribution (Vdss, L/kg) | 2.2 | N/A | 0.9 | N/A | N/A |

| Half-Life (T1/2, h) | 3.9 | N/A | N/A | N/A | N/A |

Tissue Distribution Analysis

Tissue distribution studies are vital for understanding where a compound and its metabolites accumulate, which can inform potential sites of action and toxicity. tga.gov.au These studies often utilize radiolabeled compounds to track their disposition throughout the body. fda.gov For many compounds, distribution occurs in most tissues except for the brain, with higher concentrations often found in organs like the stomach, intestines, liver, spleen, lungs, and kidneys. mdpi.com

The volume of distribution (Vd) is a key parameter; a high Vd suggests significant distribution into tissues. nih.gov For example, one study of a PROTAC compound showed a high volume of distribution (23.9 L/kg in plasma), indicating marked bio-distribution to and slow clearance from tissues. nih.gov The duration of repeated dose tissue distribution studies is typically a minimum of one week, and may be extended if steady-state concentrations in blood or plasma are not achieved. tga.gov.au

Blood-Brain Barrier Permeability Investigations

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). This compound has demonstrated favorable pharmacokinetic properties in the spinal fluid, indicating its ability to penetrate the BBB. researchgate.netresearchgate.net Studies have shown that this compound and its metabolites can be detected in the cerebrospinal fluid (CSF). researchgate.net In one study, the CSF concentrations of this compound remained nearly constant for a period of 2.5 to 8 hours after administration. researchgate.net This characteristic makes it a candidate for treating brain tumors like medulloblastomas. researchgate.netresearchgate.net The penetration of a drug into the CSF can be a significant advantage, potentially offering a higher drug delivery to the target site with reduced systemic toxicity. google.com

Plasma Protein Binding Dynamics

Plasma protein binding (PPB) significantly influences a drug's distribution and availability to exert its pharmacological effect, as it is the unbound fraction that is generally considered active. nih.govwikipedia.org The extent of binding can vary across species, which can impact the interpretation of preclinical data. nih.gov For example, one statistical analysis found a significant difference in antibiotic binding between humans and dogs or mice, but not between humans and rats, rabbits, or monkeys. nih.gov

This compound has been shown to become firmly bound to macromolecules, likely through alkylation, with estimates suggesting that 8-20% of the drug becomes bound in this manner. researchgate.netnih.gov The main proteins involved in drug binding are albumin and α-1-acid glycoprotein. nih.gov The degree of plasma protein binding can affect a drug's clearance, volume of distribution, and potential for drug-drug interactions. nih.gov

Table 2: Plasma Free Fraction of a Sample Compound Across Species This table is for illustrative purposes and does not represent this compound data.

| Species | Plasma Free Fraction (%) |

|---|---|

| Mouse | 62-78 |

| Rat | 62-78 |

| Dog | 62-78 |

| Monkey | 62-78 |

| Human | 62-78 |

Metabolism and Excretion Pathways in Animal Models

The metabolism of a drug involves its chemical alteration, primarily in the liver, to form more water-soluble compounds that are easier to excrete. abdn.ac.ukyoutube.com This process typically occurs in two phases: Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation). abdn.ac.uk The primary routes of excretion are through the kidneys (urine) and the biliary system (feces). slideshare.net

Studies on this compound have identified its metabolites and described its disposal through metabolism and excretion using simplified models. researchgate.netnih.gov The slow rate of in vivo alkylation, with a reported half-life of 14 hours, may suggest that this compound is converted into more reactive epoxides which then interact with target nucleophiles. nih.gov The long retention of the firmly bound hexitol (B1215160) components in the body is an important consideration for its cumulative effects. nih.gov

Hepatic Metabolism Research

The liver is the principal organ for drug metabolism, with enzymes located in subcellular fractions like microsomes and cytosol playing a key role. frontiersin.orgdomainex.co.uk In vitro metabolic stability assays using liver microsomes are commonly employed in early drug development to determine a compound's half-life and intrinsic clearance. domainex.co.ukevotec.com These assays help in ranking compounds and predicting in vivo hepatic clearance. domainex.co.uk

The cytochrome P450 (CYP) family of enzymes, found in the endoplasmic reticulum of liver cells, is central to Phase I metabolism. abdn.ac.ukyoutube.com In vitro studies can investigate a compound's potential to be metabolized by, inhibit, or induce these enzymes. xenotech.com For some compounds, metabolism may be significantly dependent on other enzymes like aldehyde oxidase. frontiersin.org Comparative in vitro studies using liver microsomes from different species (e.g., rat, mouse, dog, monkey, human) can reveal species-dependent metabolic pathways and help in understanding potential safety concerns related to metabolite formation. nih.govfrontiersin.org

Preclinical Pharmacokinetic Characterization of Dibromdulcitol

Excretion Route Delineation

The elimination of a therapeutic agent and its metabolites from the body is a critical aspect of its pharmacokinetic profile. For Dibromdulcitol (B13389760) (DBD), also known as Mitolactol, understanding the routes and extent of its excretion is fundamental to characterizing its disposition. Preclinical and clinical investigations have utilized radiolabeled compounds to trace the journey of this compound and its biotransformation products as they are cleared from the system.

Detailed research findings from studies involving the administration of radiolabeled this compound have provided valuable insights into its excretion pathways. Following oral administration, the compound and its metabolites are primarily recovered in the urine. Chromatographic analysis of both plasma and urine has revealed the presence of the unchanged parent drug along with multiple metabolic products.

One study, in particular, quantified the urinary excretion of this compound and its key metabolites. It was found that a relatively small fraction of the administered dose is excreted as the unchanged parent compound. A significant portion of the drug undergoes metabolic transformation prior to elimination. Specifically, the data indicates that approximately 4% of the drug is excreted in the urine as unchanged this compound. researchgate.net A notable metabolite, bromoepoxy-dulcitol, accounts for about 9% of the excreted dose in urine. researchgate.net Furthermore, a substantial portion, estimated to be between 25% and 30%, is eliminated in the form of various unidentified bromine-containing metabolites. researchgate.net The steady urinary excretion of 1,2:5,6-dianhydrogalactitol (DAG), the most active alkylating derivative, as a minor component for several days post-administration suggests its persistent presence at low concentrations in the systemic circulation. researchgate.net

These findings underscore that renal excretion is a primary route of elimination for this compound and its various metabolites. The biotransformation of this compound into more polar metabolites facilitates their removal from the body via the kidneys.

Data Table: Urinary Excretion of this compound and its Metabolites

| Compound/Metabolite | Percentage of Excreted Dose in Urine | Reference |

| Unchanged this compound | 4% | researchgate.net |

| Bromoepoxy-dulcitol | 9% | researchgate.net |

| Unidentified Bromine-containing Metabolites | 25-30% | researchgate.net |

Molecular Mechanisms of Action and Cellular Pathways Modulation by Dibromdulcitol

Elucidation of Molecular Targets

The cytotoxic effects of Dibromdulcitol (B13389760) are rooted in its interaction with several key molecular components within the cell. Research has identified interactions with proteins and nucleic acids, as well as the modulation of enzymatic activities, as central to its mechanism.

Protein Interaction Studies (e.g., Mitotic Kinesin (KSP) activity modulation)

The process of mitosis is critically dependent on the precise functioning of the mitotic spindle, a complex apparatus built from microtubules. Mitotic kinesins, such as Kinesin Spindle Protein (KSP or KIF11), are essential motor proteins that help establish the bipolar spindle, which is necessary for accurate chromosome segregation. wikipedia.orgmdpi.com Inhibition of these motor proteins leads to the formation of defective monoaster spindles, causing mitotic arrest and subsequent cell death. wikipedia.org

Patent literature has identified this compound as a compound with potential utility in methods targeting mitotic kinesin activity, suggesting it may contribute to the disruption of mitotic progression. While specific inhibitory constants for this compound against KSP are not detailed in readily available research, its inclusion among agents considered for this purpose points to a potential role in modulating the function of these essential mitotic proteins. The development of resistance to KIF11 inhibitors has been linked to the suppression of apoptosis through the activation of other signaling pathways. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., tRNA acceptance inhibition)

A significant molecular target of this compound is the machinery of protein synthesis, specifically transfer RNA (tRNA). A study investigating the effects of various cytostatic drugs found that this compound inhibits the ability of tRNA to be "charged" with amino acids. This process, known as tRNA acceptance, is a prerequisite for the incorporation of amino acids into a growing polypeptide chain during translation.

The research demonstrated that this compound treatment resulted in an inhibition of tRNA's acceptance for L-methionine and also hindered the charging of unfractionated tRNA from rat liver with other amino acids. google.com It is proposed that the compound reacts with a target nucleoside common to different tRNA species, likely the terminal adenosine (B11128) residue where the amino acid is esterified. google.com By damaging this crucial component, this compound effectively disrupts the normal flow of genetic information from mRNA to protein.

| Process | Effect Observed | Inhibited Amino Acids | Proposed Molecular Target |

|---|---|---|---|

| tRNA Charging | Inhibition of amino acid acceptance | L-methionine, L-alanine, L-lysine, L-phenylalanine, L-valine | Terminal adenosine residue of tRNA |

Enzymatic Modulation Research (e.g., Tyrosine Kinase inhibition)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes like growth, differentiation, and survival. google.com Aberrant RTK signaling is a common feature of many cancers, making them a prime target for therapeutic intervention. kegg.jpnih.gov While some drugs directly inhibit the kinase activity of these receptors, resistance to such inhibitors is a significant clinical challenge. kegg.jpnih.govnih.gov

This compound has been mentioned in patent documentation related to methods for treating malignancies that have become resistant to tyrosine kinase inhibitors. This suggests that this compound may not act as a direct tyrosine kinase inhibitor itself, but could instead function through an alternative mechanism that helps overcome resistance to drugs that do target these enzymes. The exact nature of this modulation requires further specific investigation.

Cellular Pathway Interventions

By interacting with the molecular targets described above, this compound triggers significant downstream consequences for cellular pathways that govern cell fate.

Cell Cycle Regulation Modulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wikipedia.org This regulation occurs at specific checkpoints that can halt the cycle in response to cellular stress or damage, such as that induced by alkylating agents. nih.govnih.gov As a DNA-damaging agent, this compound is expected to induce cell cycle arrest.

This arrest is a protective mechanism, providing the cell with time to repair DNA damage. If the damage is too extensive to be repaired, the cell cycle arrest can become a prelude to apoptosis. The mechanism typically involves checkpoint proteins that detect DNA damage and, in response, inhibit the activity of cyclin-dependent kinases (CDKs), the core engines of the cell cycle. This inhibition prevents the cell from progressing, often at the G2/M transition, thereby stopping damaged cells from entering mitosis. frontiersin.org

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells in a controlled manner. microbenotes.com There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. libretexts.orgthermofisher.com The intrinsic pathway is typically initiated by intracellular stress, such as the extensive DNA damage caused by alkylating agents like this compound. thermofisher.com

Cellular stress triggers the activation of pro-apoptotic proteins from the Bcl-2 family. scielo.br These proteins disrupt the outer mitochondrial membrane, leading to the release of key factors like cytochrome c into the cytoplasm. libretexts.orgscielo.br Once in the cytoplasm, cytochrome c associates with other proteins to form a complex called the apoptosome, which activates an initiator caspase (caspase-9). microbenotes.comlibretexts.org This initiator caspase then activates a cascade of executioner caspases (such as caspase-3), which dismantle the cell by cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis. microbenotes.com Therefore, the DNA and protein damage inflicted by this compound is a potent trigger for this intrinsic suicide program.

| Cellular Process | Effect | Underlying Mechanism |

|---|---|---|

| Cell Cycle | Induction of Cell Cycle Arrest | DNA damage activates checkpoint signaling, inhibiting CDKs and halting progression (likely at G2/M). |

| Apoptosis | Induction of Programmed Cell Death | Cellular stress and macromolecular damage trigger the intrinsic (mitochondrial) pathway, leading to caspase activation. |

Signal Transduction Pathway Alterations

This compound (also known as Mitolactol) primarily functions as a DNA alkylating agent. patsnap.com Its mechanism of action revolves around the covalent attachment of alkyl groups to DNA, leading to the formation of cross-links between DNA strands. patsnap.com This direct damage to DNA is a critical event that triggers a cascade of cellular responses, fundamentally altering signal transduction pathways related to cell cycle control and survival.

The primary signaling pathways affected by this compound are those involved in the DNA Damage Response (DDR) . When this compound induces DNA cross-links, it creates structural distortions in the DNA double helix. patsnap.comwikipedia.org These distortions are recognized by sensor proteins, which in turn activate a network of protein kinases that signal the presence of damage. oncohemakey.com This activation leads to the arrest of the cell cycle, providing time for the cell to repair the damaged DNA. oncohemakey.com If the damage is too extensive to be repaired, these same signaling pathways can initiate apoptosis (programmed cell death). patsnap.comoncohemakey.com

Key events in the signal transduction alterations initiated by this compound include:

Cell Cycle Checkpoint Activation: As an alkylating agent, this compound's activity is most pronounced in the late G1 and early S phases of the cell cycle. drugfuture.com The DNA damage it causes leads to the activation of checkpoints, particularly the G1/S and G2/M checkpoints, to halt cell cycle progression. oncohemakey.comnih.gov This prevents the replication of damaged DNA, which could otherwise lead to mutations and genomic instability. nih.gov

Apoptosis Induction: By causing significant DNA damage that can overwhelm cellular repair mechanisms, this compound can trigger apoptosis. patsnap.com The accumulation of DNA adducts and cross-links serves as a signal for programmed cell death, a crucial mechanism for eliminating genetically compromised cells. patsnap.com

Modulation of Kinase Pathways: While not a direct inhibitor of specific kinases, the cellular stress induced by this compound can influence major signaling pathways controlled by protein kinases. For instance, the mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a key signal transduction pathway in cancer. nih.govkoreamed.org The disruption of cellular homeostasis by agents like this compound can indirectly affect such pathways. Similarly, some research contexts list this compound alongside compounds that inhibit tyrosine kinase signal transduction, although a direct inhibitory effect by this compound on these enzymes is not explicitly established. google.com

The following table summarizes the key signal transduction events modulated by this compound:

| Signal Transduction Event | Description | Implication for the Cell |

| DNA Damage Response (DDR) Activation | Sensor proteins recognize DNA cross-links, initiating a signaling cascade. | Halts cell processes to assess and repair damage. |

| Cell Cycle Arrest | Activation of G1/S and G2/M checkpoints. oncohemakey.comnih.gov | Prevents replication of damaged DNA, avoiding mutations. |

| Apoptosis Initiation | Triggering of programmed cell death pathways when DNA damage is irreparable. patsnap.com | Eliminates cells with severe genomic damage. |

Metabolic Pathway Interactions

Recent research has begun to elucidate the specific interactions of this compound (DBD) with cellular metabolic pathways, particularly in the context of its use in combination with other chemotherapeutic agents. Studies investigating the effects of this compound on gemcitabine (B846) (GEM)-induced myelosuppression have identified significant alterations in cellular metabolism. patsnap.com

Metabolomic analysis revealed that this compound treatment leads to changes in numerous metabolites, pointing to specific metabolic pathways as key targets of its action. The most critically affected pathways identified were:

Pyrimidine (B1678525) Synthesis: This pathway is essential for the creation of DNA and RNA building blocks. The interaction of this compound with this pathway suggests a mechanism that could potentiate its DNA-damaging effects. patsnap.com

Histidine Metabolism: Alterations in the metabolism of the amino acid histidine were also identified as a significant consequence of this compound activity. patsnap.com

A key finding from these studies is that this compound was found to enhance the production of adenosine through the ecto-5'-nucleotidase (CD73). patsnap.com Adenosine is a crucial signaling molecule involved in various physiological processes, including inflammation and immune response. Furthermore, this compound was shown to regulate the levels of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Interleukin-10 (IL-10). patsnap.com

These findings suggest that this compound's therapeutic effects and its ability to modulate the side effects of other drugs are not solely dependent on its direct DNA alkylating activity but also involve a complex interplay with cellular metabolism and inflammatory signaling. patsnap.com The compound is also noted in broader contexts of purine (B94841) metabolism, which is fundamental for cellular energy and signaling. google.com

The key metabolic interactions of this compound are summarized in the interactive table below:

| Metabolic Pathway/Molecule | Effect of this compound | Potential Consequence |

| Pyrimidine Synthesis | Identified as a critical metabolic pathway for DBD's action. patsnap.com | May enhance the disruption of DNA replication and repair. |

| Histidine Metabolism | Identified as a critical metabolic pathway for DBD's action. patsnap.com | Could impact various cellular functions dependent on histidine. |

| Adenosine (via CD73) | Enhances production. patsnap.com | Modulation of immune and inflammatory responses. |

| TNF-α, IL-8, IL-10 | Regulates levels. patsnap.com | Influences the inflammatory microenvironment. |

Dibromdulcitol Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Dibromdulcitol (B13389760) Analogs

The foundation of developing new this compound analogs lies in its chemical synthesis and subsequent modification. The parent compound, 1,6-Dibromo-1,6-dideoxy-D-galactitol (also known as dibromodulcitol or mitolactol), is synthesized from its precursor, dulcitol (B134913) (galactitol). An established method involves reacting dulcitol with a concentrated solution of hydrobromic acid google.com. This process substitutes the primary hydroxyl groups at the C1 and C6 positions with bromine atoms, a key feature for its biological activity.

The design of novel analogs is a rational process aimed at optimizing properties like efficacy, selectivity, and pharmacokinetic profiles plos.org. For dibromodulcitol, this involves several strategies:

Modification of the Hexitol (B1215160) Backbone: Altering the stereochemistry of the hydroxyl groups on the sugar chain can have a profound impact. The specific conformation of dibromodulcitol, a derivative of galactitol, is distinct from its isomer dibromomannitol (derived from mannitol), leading to different biological properties pensoft.net.

Modification of Substituents: Replacing the bromine atoms with other halogens or functional groups could modulate the compound's reactivity and alkylating potential.

Derivatization of Hydroxyl Groups: The secondary hydroxyl groups on the hexitol chain can be modified, for example, through acylation to produce derivatives like diacetyldianhydrogalactitols google.comgoogle.com. These changes can alter solubility, membrane permeability, and the rate at which the active epoxide form is generated.

The synthesis of these analogs often involves multi-step processes to build libraries of compounds for biological evaluation plos.orgmdpi.com.

Table 1: Synthesis of Dibromodulcitol

| Precursor | Reaction | Product |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create mathematical models that correlate the chemical structure of compounds with their biological activity mdpi.com. For a series of compounds like dibromodulcitol analogs, QSAR can predict the cytotoxicity of newly designed, unsynthesized molecules, thereby streamlining the drug discovery process nih.gov.

While specific QSAR models for dibromodulcitol are not widely published, the process to develop one would follow a standard procedure:

Data Set Generation: A series of dibromodulcitol analogs would be synthesized and their biological activity (e.g., cytotoxicity against a cancer cell line, measured as IC₅₀) would be determined experimentally nih.gov.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., electronegativity, charge distribution), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP) nih.gov.

Model Building and Validation: Statistical methods are used to build a mathematical equation linking the descriptors to the observed biological activity. The resulting model's robustness and predictive power are rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²) mdpi.commdpi.com.

A hypothetical QSAR study would help identify which molecular features are most critical for the cytotoxic activity of dibromodulcitol derivatives.

Table 2: Illustrative Data for a Hypothetical QSAR Study of Dibromodulcitol Analogs

| Analog | Structural Modification | Key Descriptor (e.g., Molecular Volume) | Key Descriptor (e.g., Electronegativity) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | Parent (this compound) | X₁ | Y₁ | Z₁ |

| Analog 2 | Methyl group at C2 | X₂ | Y₂ | Z₂ |

| Analog 3 | Fluoro- instead of Bromo- | X₃ | Y₃ | Z₃ |

Conformational Analysis and Molecular Features Influencing Activity

The three-dimensional shape, or conformation, of dibromodulcitol and its derivatives is a critical determinant of their biological activity. Dibromodulcitol is a conformational isomer of mitobronitol (B1677166) (dibromomannitol), meaning they share the same chemical formula but differ in the spatial arrangement of their atoms, which leads to different biological profiles pensoft.net.

The most significant molecular feature influencing dibromodulcitol's activity is its transformation into the active metabolite, 1,2:5,6-dianhydrogalactitol (DAG) oncohemakey.com. This conversion involves an intramolecular cyclization where the bromine atoms are displaced, forming two strained, highly reactive epoxide rings. The specific stereochemistry of the galactitol backbone facilitates this transformation. The resulting rigid, diepoxide structure is essential for its mechanism of action. In contrast, the flexible, open-chain form of dibromodulcitol is considered a prodrug oncohemakey.com. Conformational analysis of analogs is crucial for predicting their ability to form these necessary epoxide rings and interact with biological targets nih.gov.

Molecular Docking and Computational Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA researchgate.net. For dibromodulcitol, docking studies would focus on its active form, dianhydrogalactitol (B1682812) (DAG), and its primary biological target, DNA google.comoncohemakey.com.

The cytotoxic effect of DAG stems from its ability to act as a bifunctional alkylating agent, forming covalent bonds with DNA and creating crosslinks that disrupt replication and lead to cell death oncohemakey.com. A molecular docking simulation would model this process by:

Generating 3D structures of the ligand (DAG) and the receptor (a segment of DNA).

Placing the DAG molecule within the major or minor grooves of the DNA helix.

Evaluating different binding poses to identify the most stable interactions, where the epoxide rings are positioned optimally for a nucleophilic attack from DNA bases, particularly the N7 position of guanine (B1146940) oncohemakey.comscielo.org.mx.

Using a scoring function to estimate the binding affinity for these poses researchgate.netnih.gov.

Such studies provide valuable insights into the molecular-level interactions that underpin the compound's biological activity, guiding the design of new analogs with potentially enhanced DNA-binding capabilities.

Impact of Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies reveal how specific changes to a molecule's structure affect its biological function. For dibromodulcitol, several key structural modifications have been shown to have a profound impact on its anticancer activity.

Requirement of Epoxide Formation: Dibromodulcitol itself is a prodrug. Its cytotoxic activity is dependent on its in vivo conversion to the active diepoxide, dianhydrogalactitol (DAG). The parent sugar alcohol, dulcitol, which lacks bromine atoms, is inactive. The introduction of bromine atoms is the first essential modification that enables the subsequent, crucial formation of the epoxide rings google.comoncohemakey.com.

Bifunctional vs. Monofunctional Alkylation: The ability to form two covalent bonds with DNA (bifunctional alkylation) is critical for the anticancer effect. This allows the molecule to create DNA interstrand crosslinks, which are difficult for cancer cells to repair. Studies have shown that bifunctional derivatives like DBD and DAG possess anticancer activity, whereas related monofunctional alkylating agents (capable of forming only one bond) may be highly mutagenic but lack therapeutic efficacy nih.gov.

Importance of Stereochemistry: The specific three-dimensional arrangement of the hydroxyl groups along the hexitol chain is vital. Dibromodulcitol (derived from galactitol) and its isomer dibromomannitol are conformationally distinct, which affects their conversion to the respective epoxides and their subsequent biological activity, underscoring the importance of the correct stereochemical scaffold pensoft.net.

Table 3: Summary of Structure-Activity Relationships for Dibromodulcitol and Analogs

| Structural Modification | Compared Structures | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Halogenation | Dulcitol vs. Dibromodulcitol | Introduction of bromine atoms enables the potential for alkylating activity by allowing subsequent epoxide formation. | oncohemakey.com, google.com |

| Epoxide Formation | Dibromodulcitol (prodrug) vs. Dianhydrogalactitol (active form) | Conversion to the rigid diepoxide is essential for potent bifunctional alkylation of DNA and cytotoxicity. | oncohemakey.com |

| Functionality | Bifunctional Analogs (e.g., DAG) vs. Monofunctional Analogs | Bifunctionality is critical for anticancer activity (DNA cross-linking). Monofunctional derivatives may be mutagenic but lack therapeutic effect. | nih.gov |

| Stereochemistry | Dibromodulcitol vs. Dibromomannitol | Different spatial arrangements of hydroxyl groups (conformation) lead to distinct biological properties, highlighting stereochemical importance. | pensoft.net |

| Hydroxyl Group Derivatization | Dianhydrogalactitol vs. Diacetyldianhydrogalactitol | Acylation of hydroxyl groups modifies physicochemical properties such as solubility and bioavailability. | google.com, google.com |

Preclinical Research Methodologies for Dibromdulcitol Investigation

In Vitro Experimental Models

In vitro models are essential for the initial screening and mechanistic understanding of a drug candidate. nih.gov These systems allow for controlled experiments outside of a living organism, providing a rapid and cost-effective way to evaluate a compound's effects at the cellular and molecular level. nih.govbiobide.com

Cell culture systems are a cornerstone of in vitro research, where cells are grown in an artificial environment. ucl.ac.uk These systems are used to test the sensitivity of cancer cells to chemotherapeutic agents like Dibromdulcitol (B13389760). A variety of human tumor cell lines are employed to understand the compound's spectrum of activity.

One of the most common methods to assess chemosensitivity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. assaygenie.com In the presence of viable cells, the yellow tetrazolium salt, MTT, is reduced by mitochondrial enzymes to a purple formazan (B1609692) product. scispace.com The amount of formazan produced is proportional to the number of living, metabolically active cells. scispace.com The results can then be quantified by measuring the absorbance of the solution, allowing for the determination of the concentration of a drug required to inhibit cell growth. The MTT assay has been adapted for testing various chemotherapeutic agents against different cancer cell lines, including those from lung cancer. nih.gov While widely used, it's important to understand the limitations of the MTT assay, as factors like the solubilization solution can affect the results. promega.com.br

Table 1: Example of Cell Lines Used in Chemosensitivity Assays

| Cell Line | Tumor Type | Application in Research |

|---|---|---|

| NCI-H209 | Small Cell Lung Cancer | Used to test the sensitivity of untreated tumor cells. nih.gov |

| NCI-H69 | Small Cell Lung Cancer | A standard cell line for chemosensitivity testing. nih.gov |

| H69AR | Small Cell Lung Cancer | A multidrug-resistant subline of NCI-H69. nih.gov |

| VC312R | Medulloblastoma | Investigating the effect of anticancer agents on brain tumor cells. researchgate.net |

| 3T3 | Fibroblast | Often used as a non-cancerous control cell line. researchgate.net |

This table is for illustrative purposes and includes examples of cell lines that could be used in the study of anticancer compounds.

Biochemical assays are crucial for understanding how a drug interacts with its molecular target. conceptlifesciences.com These assays can confirm that a compound is binding to its intended target and can help in understanding the mechanism of action. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be used to measure target engagement in living cells. nih.govpromega.com For instance, the NanoBRET® Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of a compound's affinity for its target kinase within a cellular environment. promega.compromegaconnections.com Other methods include quantifying the phosphorylation of proteins or measuring the activation of specific cellular pathways. conceptlifesciences.com These assays are vital in the early stages of drug discovery to ensure that a compound's activity is due to its interaction with the desired target, which helps in optimizing lead compounds and increasing the likelihood of success in later clinical stages. conceptlifesciences.com

Understanding how a compound enters a cell and where it localizes is critical for its efficacy. nih.gov Cellular uptake studies investigate the mechanisms by which a compound crosses the cell membrane. nih.gov Various techniques, including confocal laser scanning microscopy, are used to visualize the internalization and subcellular distribution of a compound. researchgate.netmonash.edu For example, fluorescently labeled versions of a drug can be used to track its movement into different cellular compartments, such as the nucleus or mitochondria. researchgate.netmonash.edu Studies can also investigate whether uptake is mediated by specific transporters. researchgate.net The localization of a drug to its site of action is a key determinant of its therapeutic effect. nih.gov

Biochemical Assays for Target Engagement

In Vivo Animal Models

Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research due to their physiological and genetic similarities to humans, as well as their relatively low cost and short lifespan. nih.govfrontiersin.orgunderstandinganimalresearch.org.uk These models are used to study a wide range of diseases and to test the efficacy of new drug candidates. animal-reproduction.org For cancer research, tumor cells can be implanted into rodents to create xenograft models, which are then used to assess the anti-tumor activity of compounds like this compound. inotiv.com The age of the rodents used in these studies is an important factor, as it can influence the experimental outcome.

Table 2: Common Rodent Models in Preclinical Research

| Rodent Model | Common Strains | Typical Research Applications |

|---|---|---|

| Mice | C57BL/6, BALB/c, Nude | Cancer research, immunology, genetics, toxicology. inotiv.comnih.gov |

| Rats | Sprague-Dawley, Wistar | Toxicology, pharmacology, behavioral studies, diabetes. animal-reproduction.orgfrontiersin.org |

This table provides general examples of rodent models and their uses.

In addition to rodents, non-rodent species are also used in preclinical toxicology studies to provide a more comprehensive safety profile of a drug candidate. nih.gov The dog is a frequently used non-rodent species due to extensive historical data and biological similarities to humans in some aspects. medwinpublishers.comabpi.org.uk Other non-rodent models include rabbits, pigs, and non-human primates. nih.govcreative-biolabs.com The choice of the non-rodent species depends on which animal's metabolic and physiological characteristics are most similar to humans for the specific drug being tested. medwinpublishers.com For certain types of toxicity studies, such as developmental and reproductive toxicology, the rabbit is often a preferred non-rodent model. uantwerpen.be

Establishment and Validation of Disease Models (e.g., tumor xenografts)

Preclinical research investigating the efficacy of compounds like Dibromodulcitol heavily relies on the use of disease models that accurately mimic human conditions. nih.gov Among the most utilized are tumor xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice. crownbio.comnih.gov These models are instrumental for evaluating anti-cancer drug efficacy by observing tumor progression. frontiersin.org

The establishment of xenograft models can be achieved through two primary methods: implanting immortalized cancer cell lines (cell line-derived xenografts or CDX) or by directly transplanting patient tumor tissue (patient-derived xenografts or PDTX). crownbio.com While CDX models are useful for initial pharmacological testing, they can deviate from the original disease characteristics due to adaptation to in vitro culture. crownbio.com PDTX models, on the other hand, are considered more predictive as they maintain a closer resemblance to the patient's tumor in terms of genetics and phenotype. crownbio.comnih.gov

The process of establishing a PDTX model for a compound like Dibromodulcitol would involve several key steps:

Tissue Acquisition: Fresh tumor tissue is obtained directly from patients. nih.gov

Implantation: Small pieces of the tumor are implanted into immunodeficient mice, often subcutaneously or at a specific organ site like the subrenal capsule. nih.govnih.gov

Passaging: Once the initial tumor (P0 generation) grows to a certain size, it is harvested and subsequently transplanted into new cohorts of mice for expansion (P1, P2, etc.). nih.gov

Validation of these models is a critical step to ensure their relevance and consistency. This is typically achieved through:

Histological Comparison: The morphology of the xenograft tumor is compared with the original patient tumor to confirm similarity. nih.gov

Biomarker Analysis: Key protein markers are assessed in both the original and xenograft tumors to ensure their expression profiles are consistent. nih.govnih.gov

Genomic Analysis: Techniques like whole-exome sequencing can be used to verify that the genetic mutations and copy number variations of the primary tumor are preserved in the xenograft model. nih.govnih.gov

Growth Monitoring: Consistent and robust tumor growth over multiple passages is also a key validation criterion. crownbio.com

Advanced Research Techniques in Preclinical Studies

To gain a deeper understanding of the mechanisms of action and effects of Dibromodulcitol, advanced research techniques are employed in preclinical investigations.

Omics Technologies (e.g., NMR metabolomics)

Omics technologies provide a comprehensive, high-throughput analysis of biological molecules. numberanalytics.com In the context of Dibromodulcitol research, metabolomics, the large-scale study of metabolites, is particularly valuable. numberanalytics.comnih.gov It offers a real-time snapshot of the physiological state of a cell or organism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and common technique used in metabolomics. researchgate.netresearchgate.net NMR-based metabolomics offers several advantages:

Non-destructive: The sample can be used for further analyses. metabolomicscentre.ca

Unbiased: It detects a wide range of compounds without the need for chemical derivatization. metabolomicscentre.ca

Quantitative: It provides accurate measurements of metabolite concentrations. metabolomicscentre.ca

Reproducible: NMR is known for its high reproducibility, making it suitable for high-throughput screening. metabolomicscentre.ca

In a preclinical study of Dibromodulcitol, NMR metabolomics could be used to analyze biofluids (like urine or plasma) or tissue extracts from xenograft models. This would allow researchers to identify changes in metabolic pathways induced by the compound, potentially revealing its mechanism of action and identifying biomarkers of response or resistance. numberanalytics.com

Table 1: Comparison of Common Metabolomics Platforms

| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |

| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |

| Sample Prep | Minimal, often non-destructive. metabolomicscentre.ca | Often requires chromatography (GC/LC) and derivatization. |

| Sensitivity | Lower sensitivity compared to MS. | High sensitivity. researchgate.net |

| Reproducibility | Highly reproducible. metabolomicscentre.ca | Can be less reproducible than NMR. |

| Compound ID | Excellent for structural elucidation of novel compounds. metabolomicscentre.ca | Relies on spectral libraries for identification. |

| Applications | Metabolic flux analysis, in vivo studies. metabolomicscentre.ca | Broad profiling of metabolites. researchgate.net |

Imaging Modalities for In Vivo Monitoring (e.g., bioluminescence, fluorescence, PET/SPECT/CT, MRI, ultrasound)

In vivo imaging techniques are crucial for non-invasively monitoring biological processes within a living organism in real-time. oncodesign-services.com These modalities allow for the longitudinal study of disease progression and the effects of a therapeutic agent like Dibromodulcitol in the same animal over time, which reduces the number of animals needed for a study. oncodesign-services.comspectralinvivo.com

A variety of imaging modalities are available for preclinical research, each with its own strengths:

Optical Imaging (Bioluminescence and Fluorescence): These techniques are highly sensitive for detecting low levels of gene expression and are relatively simple and cost-effective. nih.gov Bioluminescence imaging, in particular, can detect as few as 10–17 moles of a luciferase enzyme. spectralinvivo.com

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These are quantitative nuclear imaging techniques that offer excellent penetration depth and sensitivity. spectralinvivo.com They are often combined with Computed Tomography (CT) to provide anatomical context to the functional data (PET/CT, SPECT/CT). oncodesign-services.com

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical and physiological information without the use of ionizing radiation. spectralinvivo.com

Computed Tomography (CT): CT offers high spatial resolution and is excellent for imaging bone and other dense structures. spectralinvivo.com

Ultrasound (US): This modality uses high-frequency sound waves to generate structural images and is highly operator-dependent. spectralinvivo.com

The choice of imaging modality depends on the specific research question. For instance, bioluminescence imaging could be used to track the growth of luciferase-expressing tumor cells in a xenograft model treated with Dibromodulcitol. PET imaging with a specific tracer could be used to assess metabolic changes in the tumor in response to the drug.

Table 2: Overview of In Vivo Imaging Modalities

| Modality | Principle | Advantages | Limitations |

| Bioluminescence | Detection of light produced by a luciferase-catalyzed reaction. | High sensitivity, low background. nih.gov | Requires genetic modification of cells. |

| Fluorescence | Detection of light emitted from a fluorescent probe after excitation. | Simpler and cheaper than other modalities. nih.gov | Limited tissue penetration, autofluorescence. |

| PET/SPECT | Detection of gamma rays emitted from a radiotracer. | Quantitative, high sensitivity, deep tissue penetration. spectralinvivo.com | Requires radionuclides, limited spatial resolution. spectralinvivo.com |

| MRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. | High spatial resolution, excellent soft tissue contrast, no ionizing radiation. spectralinvivo.com | Long acquisition times, relatively low sensitivity. spectralinvivo.com |

| CT | Uses X-rays to create cross-sectional images of the body. | High spatial resolution, fast acquisition. spectralinvivo.com | Uses ionizing radiation, limited soft tissue contrast. spectralinvivo.com |

| Ultrasound | Uses high-frequency sound waves to create images. | Real-time, non-invasive, low cost. | Operator-dependent, limited penetration in some tissues. spectralinvivo.com |

Flow Cytometry Applications

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov It is widely used in drug discovery and preclinical research for its ability to perform high-throughput, multi-parameter analysis of cell populations. bio-rad.comnih.gov

Key applications of flow cytometry in the preclinical investigation of a compound like Dibromodulcitol include:

Immunophenotyping: This involves using fluorescently labeled antibodies to identify and quantify different cell populations based on their surface and intracellular protein expression. nebiolab.com For example, in a study involving xenograft models, flow cytometry could be used to analyze the immune cell populations within the tumor microenvironment to understand how Dibromodulcitol might be modulating the immune response. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This would be valuable for assessing whether Dibromodulcitol induces cell cycle arrest.

Apoptosis Assays: This technique can distinguish between live, apoptotic, and necrotic cells, providing a quantitative measure of a drug's ability to induce programmed cell death. nebiolab.com

Biomarker Detection: Flow cytometry can be used to measure the expression of specific biomarkers on or within cells that may be indicative of a drug's efficacy or mechanism of action. nebiolab.com

The high-throughput nature of modern flow cytometers allows for the rapid analysis of many samples, which is advantageous for screening and lead optimization studies. bio-rad.com

Analytical Methodologies for Dibromdulcitol Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. advancechemjournal.comshimadzu.com For Dibromdulcitol (B13389760), several chromatographic methods have been developed to analyze the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a powerful tool in analytical chemistry used to separate, identify, and quantify compounds that can be dissolved in a liquid. advancechemjournal.comwikipedia.org It is a widely used method for the analysis of this compound.

A stability-indicating HPLC method has been developed to completely resolve this compound from its degradation products. researchgate.net This method utilizes a 5 μm octadecylsilane (B103800) analytical column with a mobile phase of 98:2 water/methanol and a refractive index detector. researchgate.netresearchgate.net This approach is crucial for assessing the stability of this compound in aqueous solutions.

Another HPLC method involves precolumn derivatization for the measurement of this compound and its active bifunctional metabolites, such as bromoepoxydulcitol and dianhydrogalactitol (B1682812), in plasma. nih.gov In this assay, this compound reacts with diethyldithiocarbamate (B1195824) to form a derivative that can be extracted and analyzed using normal-phase chromatography with UV detection at 254 nm. nih.gov This method allows for quantification down to concentrations of 0.5 microM. nih.gov

The following table summarizes the key parameters of a reported HPLC method for this compound analysis:

| Parameter | Specification |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | 5 μm octadecylsilane |

| Mobile Phase | 98:2 Water/Methanol |

| Detector | Refractive Index |

| Application | Stability-indicating assay, separation from degradation products |

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. The sample is vaporized and transported through a chromatographic column by an inert gas (the mobile phase). phenomenex.com Separation occurs as compounds interact differently with the stationary phase lining the column. phenomenex.com

While specific detailed research findings on the direct application of GC for the routine analysis of this compound are less commonly reported in readily available literature compared to HPLC, the principles of GC suggest its potential applicability, particularly for volatile derivatives of the compound. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar molecules like this compound. nih.gov

The general principle of GC involves:

Injection: The sample is introduced into a heated inlet where it vaporizes. phenomenex.com

Separation: The vaporized sample is carried by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Detection: As components elute from the column, they are detected, and a signal is generated. shimadzu.com The time it takes for a compound to pass through the column is its retention time, which can be used for identification. shimadzu.cominnovatechlabs.com The peak area or height is proportional to the amount of the compound. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. eag.comnih.gov This technique is highly effective for identifying and quantifying compounds in complex mixtures. wikipedia.orgmeasurlabs.com

In the context of this compound and its metabolites, LC-MS/MS offers significant advantages in terms of specificity and sensitivity. annlabmed.org The process involves separating the compounds using an LC system, followed by ionization and detection by a mass spectrometer. nebiolab.com The mass spectrometer can be set to detect specific parent ions of this compound and then fragment them to produce characteristic product ions, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This provides a high degree of certainty in both identification and quantification.

Recent studies have utilized ultra-high-performance liquid chromatography coupled with Q Exactive Orbitrap mass spectrometry (UHPLC-QE-MS/MS) for non-targeted metabolomics to identify key compounds and pathways related to this compound's effects. patsnap.com This advanced technique allows for the comprehensive analysis of metabolites in biological samples. patsnap.com

| Parameter | Specification |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Separation | Liquid Chromatography (LC) |